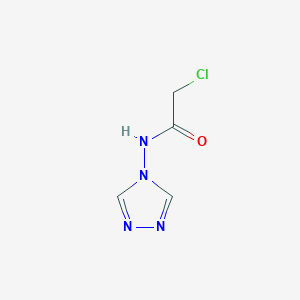

2-chloro-N-(1,2,4-triazol-4-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1,2,4-triazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c5-1-4(10)8-9-2-6-7-3-9/h2-3H,1H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEVUSOWMMQOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403502 | |

| Record name | 2-chloro-N-(1,2,4-triazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137141-14-1 | |

| Record name | 2-chloro-N-(1,2,4-triazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization Techniques for 2 Chloro N 1,2,4 Triazol 4 Yl Acetamide Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-chloro-N-(1,2,4-triazol-4-yl)acetamide and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the synthesized structures.

In ¹H NMR spectra of 1,2,4-triazole-containing acetamides, the protons of the triazole ring typically appear as singlet peaks in the range of δ 8.12–8.33 ppm and δ 7.77–7.91 ppm. nih.gov The presence of an acetamide (B32628) linkage is confirmed by signals for the methylene (B1212753) (-CH₂) group, often observed around δ 4.04 ppm, and the amide proton (-NH), which is typically deshielded and appears as a singlet in the range of δ 9.64–10.27 ppm. nih.gov For instance, in a series of N-arylated 5-aryl-1,2,4-triazole-coupled acetamide scaffolds, the -NH protons of the acetamide were the most deshielded, with chemical shifts observed around 10.27–9.64 ppm. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the acetamide group is a key indicator, with its signal appearing in the downfield region of δ 164.15–168 ppm. nih.gov The carbons of the 1,2,4-triazole (B32235) ring typically resonate at approximately δ 158.15 ppm and δ 144-150 ppm. nih.govmdpi.com For example, in a study of 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons of the triazole ring were observed in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively, confirming the 1,4-disubstitution pattern. mdpi.com The regiochemistry of triazole derivatives can also be determined by comparing the chemical shifts of the triazolyl carbons with reported data for different isomers. researchgate.net

Interactive Table: Representative NMR Data for 1,2,4-Triazole Acetamide Analogues

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Triazole Ring Protons | 8.12 - 8.33 and 7.77 - 7.91 nih.gov | 144 - 158.15 nih.govmdpi.com |

| Acetamide -NH | 9.64 - 10.27 nih.gov | - |

| Acetamide -CH₂- | ~ 4.04 nih.gov | ~ 43.48 nih.gov |

| Acetamide C=O | - | 164.15 - 168 nih.gov |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound and its analogues, IR spectra provide characteristic absorption bands that confirm the presence of key structural features.

The amide group exhibits several distinct absorption bands. A prominent band for the N-H stretching vibration is typically observed in the region of 3292 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong absorption band around 1660-1700 cm⁻¹. nih.govresearchgate.net Additionally, the N-C stretching vibration of the amide can be seen around 1029 cm⁻¹. nih.gov

The 1,2,4-triazole ring also has characteristic IR absorption bands. Stretching vibrations of the N=N bond within the triazole ring can be identified by a peak around 1543 cm⁻¹. researchgate.net The C-N stretching vibrations of the ring are also observable. researchgate.net For instance, in a study of 1,2,4-triazole derivatives, characteristic absorption peaks for the triazole ring were observed, including C-H aromatic vibrations around 3097 and 3032 cm⁻¹ and N-H stretching at 3126 cm⁻¹. researchgate.net The presence of a chloroalkyl group is indicated by the C-Cl stretching vibration, which typically appears around 827 cm⁻¹. nih.gov

Interactive Table: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | ~ 3292 nih.gov |

| Amide | C=O Stretch | 1660 - 1700 nih.govresearchgate.net |

| Amide | N-C Stretch | ~ 1029 nih.gov |

| 1,2,4-Triazole | N=N Stretch | ~ 1543 researchgate.net |

| 1,2,4-Triazole | C-N Stretch | - |

| Chloroalkyl | C-Cl Stretch | ~ 827 nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns. For this compound and its analogues, MS provides valuable information for structural confirmation.

The molecular ion peak [M]⁺ in the mass spectrum gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For example, the HRMS of 2-chloro-N-(4-methoxyphenyl)acetamide was calculated to be 199.04 and found to be 199.0105, confirming the elemental composition. nih.gov

The fragmentation pattern provides insight into the compound's structure. The 1,2,4-triazole nucleus undergoes characteristic fragmentation, often involving the loss of nitrogen molecules (N₂). cdnsciencepub.comrsc.org The fragmentation of the acetamide side chain can also be observed. The analysis of these fragmentation pathways helps in piecing together the molecular structure. In some 1,2,3-triazole derivatives, prominent ions produced by the cleavage of the triazole ring include [P– N₂]⁺, [P– HCN]⁺, and [RCN₂]⁺. rsc.org The analysis of triazole derivative metabolites by Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) can be challenging due to their polar nature and poor fragmentation efficiency. sciex.com

Interactive Table: Common Mass Spectrometric Fragments for Triazole Derivatives

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M+H]⁺ | Protonated Molecular Ion |

| [P– N₂]⁺ | Loss of a nitrogen molecule from the parent ion rsc.org |

| [P– HCN]⁺ | Loss of hydrogen cyanide from the parent ion rsc.org |

| [RCN₂]⁺ | Fragment containing the R-substituent and two nitrogen atoms from the triazole ring rsc.org |

Advanced Spectroscopic and Diffraction Methods for Definitive Structural Confirmation

In cases where suitable crystals can be grown, X-ray crystallography offers the most definitive structural proof. For instance, the crystal structure of N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide was determined, revealing the dihedral angles between the central 1,2,4-triazole ring and the attached benzene (B151609) rings. nih.gov Similarly, the structure of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide was characterized by X-ray crystallography, which confirmed the molecular connectivity and the presence of intermolecular hydrogen bonding. nih.gov The synthesis of novel 1,2,4-triazole derivatives has also been confirmed using single-crystal X-ray diffraction, providing unequivocal structural evidence. rsc.orgresearchgate.net

Mechanistic Investigations of 2 Chloro N 1,2,4 Triazol 4 Yl Acetamide Chemical Reactions

Elucidation of Reaction Mechanisms in the Formation of 2-chloro-N-(1,2,4-triazol-4-yl)acetamide

The formation of this compound is primarily achieved through the chloroacetylation of 4-amino-1,2,4-triazole. This reaction is a classic example of nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the exocyclic amino group of 4-amino-1,2,4-triazole on the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Scheme: 4-amino-1,2,4-triazole + Chloroacetyl chloride → this compound + HCl

The choice of solvent for this reaction can vary, with common options including dichloromethane (CH2Cl2), dimethylformamide (DMF), and benzene (B151609). chemmethod.comnih.govresearchgate.net The reaction is often carried out at reduced temperatures, such as in an ice bath, to control the exothermic nature of the reaction between the acyl chloride and the amine. chemmethod.comnih.gov

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|

| 4-amino-1,2,4-triazole | Chloroacetyl chloride | This compound | Hydrochloric acid (HCl) |

Mechanistic Studies of Transformations and Derivatization Pathways of the 1,2,4-Triazole (B32235) Moiety

The 1,2,4-triazole ring within this compound is a key functional group that can undergo various transformations and derivatizations. The presence of multiple nitrogen atoms makes the ring system amenable to reactions such as alkylation and serves as a precursor for the synthesis of fused heterocyclic systems. researchgate.netresearchgate.netresearchgate.net

One common derivatization pathway is N-alkylation. The triazole ring contains nucleophilic nitrogen atoms that can react with electrophiles. rsc.org For instance, alkylation can occur at one of the ring nitrogen atoms, leading to substituted triazole derivatives. researchgate.net The regioselectivity of such reactions can be influenced by the steric and electronic properties of the reactants and the reaction conditions.

The 1,2,4-triazole moiety can also participate in cycloaddition reactions and can be used as a building block for more complex molecules, including those with potential biological activity. frontiersin.orgeurekaselect.com Furthermore, the N-acyl bond can be susceptible to cleavage under certain conditions, such as in the presence of strong acids, which could lead to denitrogenative transformations, a reactivity pattern observed in related N-acyl-1,2,3-triazoles. rsc.orgchemrxiv.orgnih.gov The 1,2,4-triazole anion has also been identified as an effective acyl transfer catalyst, highlighting the nucleophilic character of the deprotonated ring. nih.gov

| Reaction Type | Reagents | Resulting Structure | Mechanistic Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., 3-bromopropan-1-ol) in the presence of a base (e.g., K2CO3) | N-alkylated 1,2,4-triazole derivatives | Nucleophilic substitution where a triazole nitrogen acts as the nucleophile. researchgate.net |

| Formation of Fused Systems | Intramolecular cyclization precursors | Fused triazolo-heterocycles (e.g., triazolothiadiazines) | Intramolecular reactions leading to ring closure. researchgate.net |

| Suzuki Cross-Coupling | Aryl boronic acids, Palladium catalyst | Aryl-substituted 1,2,4-triazoles | Palladium-catalyzed cross-coupling reaction. mdpi.com |

Reactivity Profiles of the Chloroacetamide Fragment in Chemical Diversification Strategies

The chloroacetamide fragment of this compound is a highly versatile functional group for chemical diversification. Its reactivity is dominated by the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to nucleophilic substitution reactions. researchgate.netnbinno.com The chlorine atom is a good leaving group, and its displacement by a variety of nucleophiles is a common and efficient method for introducing new functionalities into the molecule. nih.govresearchgate.net

This reactivity profile allows for the synthesis of a wide array of derivatives through the reaction with nucleophiles containing oxygen, nitrogen, or sulfur atoms. researchgate.net For example, reaction with amines leads to the formation of diamine derivatives, while reaction with thiols yields thioether compounds. Similarly, alcohols or phenols can displace the chloride to form ether linkages. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of configuration if the carbon is chiral.

The chloroacetamide group is considered a cysteine-reactive "warhead" in the context of covalent fragment-based drug discovery, which underscores its electrophilic reactivity. blogspot.comnih.govmdpi.com This inherent reactivity makes it a valuable building block in medicinal chemistry for creating libraries of compounds for biological screening. nbinno.com

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Nitrogen Nucleophile | Primary/Secondary Amines, Indoles | Amide/Indole-N-acetamide derivatives | researchgate.net |

| Sulfur Nucleophile | Thiols (e.g., Sodium 1H-1,2,3-triazole-5-thiolate) | Thioether derivatives | nih.gov |

| Oxygen Nucleophile | Alcohols, Phenols (e.g., Pyridin-3-ols) | Ether derivatives (O-alkylation) | researchgate.net |

Influence of Specific Reaction Conditions and Catalytic Systems on Reaction Outcomes and Selectivity

The outcomes and selectivity of reactions involving this compound are highly dependent on the specific reaction conditions and the presence of catalytic systems. In the formation of the compound itself, the choice of base and solvent is critical. chemmethod.comnih.govresearchgate.net For instance, using a hindered base like triethylamine (B128534) can prevent side reactions, while the solvent can influence the reaction rate and solubility of the reactants. nih.gov

In the derivatization of the chloroacetamide fragment, reaction conditions such as temperature and the use of catalysts can significantly affect the efficiency of the nucleophilic substitution. For example, the addition of potassium iodide can catalyze the reaction between chloroacetamides and potassium salts by in situ formation of the more reactive iodoacetamide. researchgate.net

For transformations involving the 1,2,4-triazole moiety, the use of catalytic systems is also crucial. Lewis acids like aluminum trichloride or Brønsted acids such as triflic acid can mediate ring cleavage or rearrangement reactions, as seen in analogous N-acyl-1,2,3-triazole systems. chemrxiv.orgnih.gov In cross-coupling reactions to functionalize the triazole ring, palladium catalysts are essential for facilitating the formation of new carbon-carbon bonds. mdpi.com The use of phase transfer catalysts can be beneficial in reactions involving two immiscible phases, enhancing the reaction rate by transporting the anionic nucleophile into the organic phase. mdpi.com

| Transformation | Condition/Catalyst | Effect | Reference |

|---|---|---|---|

| Formation of Amide Bond | Base (e.g., Triethylamine, DBU, NaOH) | Neutralizes HCl byproduct, drives reaction to completion. | chemmethod.comnih.govresearchgate.net |

| Nucleophilic Substitution (Chloroacetamide) | Potassium Iodide | Catalyzes the substitution by forming a more reactive intermediate. | researchgate.net |

| Triazole Ring Transformations | Lewis/Brønsted Acids | Can mediate ring cleavage and rearrangements. | chemrxiv.orgnih.gov |

| Suzuki Cross-Coupling (Triazole) | Palladium Catalyst (e.g., Pd(PPh3)4) | Essential for carbon-carbon bond formation. | mdpi.com |

| Acyl Transfer | 1,2,4-Triazole Anion | Acts as an active acyl transfer catalyst for aminolysis and transesterification. | nih.gov |

Structure Activity Relationship Sar Studies of 2 Chloro N 1,2,4 Triazol 4 Yl Acetamide Derivatives

Impact of Substituent Modifications on the Biological Efficacy and Selectivity of 2-chloro-N-(1,2,4-triazol-4-yl)acetamide Analogues

The biological profile of this compound analogues is highly sensitive to the nature and position of substituents. Research has demonstrated that adding or altering chemical groups on an aryl ring attached to the acetamide (B32628) nitrogen can dramatically modulate activity.

Key findings from SAR studies indicate that both electron-donating and electron-withdrawing groups on an N-phenylacetamide ring can enhance inhibitory potential compared to an unsubstituted ring. nih.gov For instance, in a series of theophylline-1,2,4-triazole hybrids with an N-phenylacetamide moiety, the presence of a chloro group at the para-position of the phenyl ring produced the most potent inhibitory activity. nih.gov Similarly, another study on 1,2,4-triazole (B32235) derivatives found that introducing a bulky, hydrophobic isopropyl group at the para-position of the N-phenyl ring led to a nearly tenfold increase in potency. researchgate.net The para-bromo derivative also showed a fivefold increase in potency over the unsubstituted compound. researchgate.net

These findings underscore the principle that targeted modifications can fine-tune the biological activity of this class of compounds. The electronic properties (electron-donating vs. withdrawing) and steric properties (size and shape) of substituents are crucial determinants of efficacy and selectivity.

Table 1: Impact of N-Phenylacetamide Substituents on Biological Activity This table is interactive. Click on the headers to sort the data.

| Parent Scaffold | Substituent (R) | Position | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| 2-[(...)-sulfanyl]-N-[phenyl]acetamide | Isopropyl | para | ~10-fold increase | researchgate.net |

| 2-[(...)-sulfanyl]-N-[phenyl]acetamide | Bromo | para | 5-fold increase | researchgate.net |

| 2-[(...)-sulfanyl]-N-[phenyl]acetamide | 3,4-dimethyl | meta, para | Moderate increase | researchgate.net |

| 2-[(...)-sulfanyl]-N-[phenyl]acetamide | Trifluoromethyl | para | No advantage over unsubstituted | researchgate.net |

| Theophylline-triazole-N-phenylacetamide | Chloro | para | Superior inhibitory activity | nih.gov |

| Theophylline-triazole-N-phenylacetamide | Methyl | para | Highest activity against E. coli | nih.gov |

| Theophylline-triazole-N-phenylacetamide | 3,4-dimethyl | meta, para | Second most potent against B. subtilis | nih.gov |

Analysis of Positional Isomerism and Stereochemical Considerations in Activity Modulation

The 1,2,4-triazole ring is subject to positional isomerism, which significantly impacts the pharmacological properties of its derivatives. The triazole ring can exist in two tautomeric forms, the 1H- and 4H-1,2,4-triazole, with the 1H form generally being more stable. nih.govresearchgate.net Consequently, when a substituent like the chloroacetamide group is added, it can attach to different nitrogen atoms, primarily N-1 or N-4, leading to distinct regioisomers.

The alkylation of 1,2,4-triazole with various reagents often yields a mixture of N-1 and N-4 isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions, but studies have shown that N-1 substitution is frequently favored. researchgate.netacs.org This regioselectivity is critical because the spatial arrangement of the substituent dictates how the molecule can interact with its biological target. For example, in the development of antifungal agents, the precise positioning of the triazole nitrogen that coordinates with the heme iron of the target enzyme (lanosterol 14α-demethylase) is essential for activity. nih.gov

Role of Linker Chemistry and Bridging Units in Modulating Pharmacological Profiles

The chloroacetamide fragment in this compound serves as a reactive linker, and its modification or replacement is a key strategy in drug design. The chemical nature, length, and flexibility of this bridging unit are pivotal in modulating the pharmacological profile of the resulting analogues. nih.gov

The reactivity of the chlorine atom in the N-aryl 2-chloroacetamide (B119443) core allows for easy substitution by various nucleophiles, enabling the synthesis of a wide array of derivatives. nih.gov This versatility has been exploited to connect the 1,2,4-triazole scaffold to other pharmacophores or to modify the linker itself.

Research involving the modification of drug skeletons with 1,2,4-triazole derivatives has explored replacing the traditional amide linker with other functionalities. researchgate.net In one study developing dipeptidyl peptidase 4 (DPP-4) inhibitors, the acetamide-type linker was successfully replaced with N,O-disubstituted glycolamide, N,N'-disubstituted glycinamide, β-amino ester, and β-amino amide linkers. researchgate.net This demonstrates that the core pharmacological activity can be maintained or enhanced while altering the linker to potentially improve properties like solubility, stability, or binding affinity.

The triazole ring itself can also function as a stable, metabolically resistant linker or a bioisosteric replacement for other functional groups, such as an amide. nih.govacs.org The use of "click chemistry" to form 1,2,3-triazole linkers has become a popular strategy for connecting different chemical subunits in a modular fashion, highlighting the importance of the bridging unit in modern drug discovery. acs.orgnih.gov

Table 2: Examples of Linker Modifications in 1,2,4-Triazole Derivatives

| Original Linker Type | Modified Linker | Application/Target | Reference |

|---|---|---|---|

| Amide | N,O-disubstituted glycolamide | DPP-4 Inhibitors | researchgate.net |

| Amide | N,N'-disubstituted glycinamide | DPP-4 Inhibitors | researchgate.net |

| Amide | β-amino ester | DPP-4 Inhibitors | researchgate.net |

| Amide | β-amino amide | DPP-4 Inhibitors | researchgate.net |

| Amide | 1,2,3-Triazole (Bioisostere) | D3 Receptor Ligands | acs.org |

Comparative Structure-Activity Relationship Analysis with Other 1,2,4-Triazole and Acetamide Scaffolds

The structure-activity relationship of this compound derivatives can be better understood by comparing them with other compounds containing 1,2,4-triazole or acetamide scaffolds. The 1,2,4-triazole nucleus is a "privileged" structure in medicinal chemistry, found in a wide range of pharmacologically active agents, including well-known antifungal drugs. nih.govacs.org Its biological versatility is attributed to its dipole character, hydrogen bonding capacity, and metabolic stability. nih.gov

When compared to its isomer, the 1,2,3-triazole, the 1,2,4-triazole scaffold often forms the basis of different classes of therapeutic agents. While both are used as linkers and pharmacophores, their distinct electronic and steric properties lead to different biological targets and activities. nih.govresearchgate.net For instance, many clinically used antifungal agents specifically incorporate the 1,2,4-triazole ring.

The N-phenylacetamide portion of the molecule also invites comparison. Studies on N-(thiazol-2-yl)-2-chloroacetamide derivatives show that this core structure is a viable starting point for developing antimicrobial and anticancer agents. Modifications to the aryl group attached to the acetamide nitrogen in these thiazole-based compounds, much like in the 1,2,4-triazole series, significantly impact biological activity. In one series of N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivatives, substitutions on a secondary phenylacetamido group were explored, with an ortho-chlorine substituent yielding the most active compound against HeLa cells.

Furthermore, the chloroacetamide moiety is a common building block in the synthesis of various heterocyclic systems. It can be cyclized to form 2-azetidinones (β-lactams) or used to alkylate other nitrogen-containing heterocycles, demonstrating its role as a versatile synthon for creating diverse molecular architectures with a broad range of biological activities. nih.gov This broad utility highlights that the SAR of this compound is part of a larger framework of chemical principles governing related heterocyclic and acetamide-based compounds.

Computational Chemistry and in Silico Modeling of 2 Chloro N 1,2,4 Triazol 4 Yl Acetamide

Molecular Docking Simulations for the Prediction of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein receptor.

In the study of 1,2,4-triazole-based acetamide (B32628) derivatives, molecular docking simulations have been employed to elucidate their binding affinities and modes of interaction with various biological targets. For instance, structural hybrids of 1,2,4-triazole (B32235) and acetamides have been docked against c-kit tyrosine kinase and protein kinase B, which are implicated in cancer. nih.gov These simulations revealed excellent binding affinities, suggesting that these compounds could be potent anti-cancer agents. nih.gov The docking studies often highlight the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein's binding pocket. researchgate.net

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 1,2,3-Triazole Derivative (10t) | 1ecl | -6.51 | pnrjournal.com |

| 1,2,3-Triazole Derivative (11t) | 1ecl | -5.45 | pnrjournal.com |

| Imidazolo-triazole hydroxamic acid (F4) | HDAC2 (4LXZ) | -8.7 | ajchem-a.com |

| Vorinostat (Standard) | HDAC2 (4LXZ) | -7.2 | ajchem-a.com |

| Quinoline-triazole conjugate (5n) | InhA | - | frontiersin.org |

Applications of Density Functional Theory (DFT) in Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including geometric structures, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

DFT calculations have been applied to 1,2,4-triazole derivatives to understand their chemical reactivity and electronic properties. nih.gov The HOMO-LUMO energy gap is a particularly important parameter derived from DFT, as it provides insights into the molecule's stability and reactivity. A smaller energy gap generally indicates higher reactivity. nih.gov These calculations help in analyzing charge distribution, identifying reactive sites within the molecule, and predicting how it might interact with other molecules. For example, DFT studies on protonated 1,2,4-triazoles have helped to determine the preferred site of protonation by analyzing reactivity descriptors like electron affinity and Fukui indices. dnu.dp.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process.

While specific QSAR models for 2-chloro-N-(1,2,4-triazol-4-yl)acetamide were not detailed in the provided search results, the principles of QSAR are highly relevant to this class of compounds. A QSAR study would typically involve a set of 1,2,4-triazole acetamide derivatives with known biological activities. Various molecular descriptors (e.g., physicochemical properties, topological indices, and electronic parameters) would be calculated for each compound. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of other structurally similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Stability Assessments

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules. They are used to study the conformational changes and stability of molecules and their complexes with other molecules, such as proteins.

In Silico Prediction of Potential Biological Targets and Mechanistic Pathways

In silico methods are increasingly used to predict potential biological targets for small molecules and to elucidate their possible mechanisms of action. These approaches often involve screening a compound against a large database of known protein structures or using machine learning algorithms trained on known drug-target interactions.

For derivatives of this compound, in silico target prediction can help to identify new therapeutic applications. researchgate.net By comparing the structural and electronic features of the compound to those of known ligands for various receptors and enzymes, it is possible to generate a list of potential biological targets. researchgate.net Subsequent molecular docking and MD simulations can then be used to investigate the interactions with these predicted targets in more detail. This approach can significantly accelerate the process of identifying the mechanism of action for a novel compound and can suggest new avenues for drug development.

Biological Activity Research on 2 Chloro N 1,2,4 Triazol 4 Yl Acetamide and Its Analogues Mechanistic Focus

Investigation of Anticancer Activity Mechanisms of Action

The 1,2,4-triazole (B32235) nucleus is a component of several established anticancer agents, which primarily function as enzyme inhibitors. nih.gov Analogues of 2-chloro-N-(1,2,4-triazol-4-yl)acetamide have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and the induction of programmed cell death.

The dysregulation of protein kinases is a hallmark of many cancers, making them a critical target for therapeutic agents. medchemexpress.com While direct studies on this compound are limited, its analogues have shown significant potential as enzyme inhibitors.

Notably, a series of 1,2,4-triazolo-linked bis-indolyl conjugates have been identified as dual inhibitors of Tankyrase and Phosphoinositide 3-kinase (PI3K). nih.gov The 1,2,4-triazole scaffold is recognized as a potent inhibitor of tankyrase, which plays a role in the Wnt signaling pathway, a critical pathway in colorectal cancer. nih.gov In one study, synthesized conjugates demonstrated dual inhibitory activity against both tankyrase and PI3K, with the most potent compounds, 15o and 15r , showing significant cytotoxicity against the HT-29 colon cancer cell line. nih.gov This dual inhibition is a promising strategy to overcome resistance and improve therapeutic outcomes. nih.govwikipedia.org

Furthermore, the acetamide (B32628) portion of the molecule contributes to its biological activity. For instance, quinazolinone-1,2,3-triazole-acetamide conjugates have been synthesized and shown to be potent inhibitors of α-glucosidase, demonstrating the broader enzyme-inhibiting capabilities of the triazole-acetamide scaffold. capes.gov.br

Table 1: Enzyme Inhibitory Activity of Selected Triazole Analogues

| Compound | Target Enzyme(s) | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 15r | Tankyrase, PI3K | HT-29 (Colon) | 0.85 µM | nih.gov |

| 15o | Tankyrase, PI3K | HT-29 (Colon) | 2.04 µM | nih.gov |

| 5-Fluorouracil (Control) | - | HT-29 (Colon) | 5.31 µM | nih.gov |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. researchgate.net A primary mechanism by which anticancer agents exert their effect is through the induction of apoptosis. nih.gov

Analogues of this compound have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway. For example, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (P7a) , was found to induce apoptosis in the MCF-7 breast cancer cell line. researchgate.net Mechanistic studies revealed that this compound caused an increase in the activity of caspase-3/7 and caspase-9. researchgate.net Western blot analysis further confirmed the upregulation of pro-apoptotic proteins and caspases-7 and -9, which are key mediators of the intrinsic apoptotic pathway. researchgate.net

Similarly, the 1,2,4-triazolo-linked bis-indolyl conjugates 15o and 15r were found to induce cell cycle arrest at the G₀/G₁ phase and disrupt the mitochondrial membrane potential in colon cancer cells. nih.gov This disruption is a critical event in the initiation of the intrinsic apoptotic cascade. researchgate.net The treatment also led to a decrease in the expression of PI3K-P85 and the inflammatory marker NF-κB, suggesting that these compounds can curb the expression of markers responsible for cancer cell growth and proliferation. nih.gov

Table 2: Apoptotic Mechanisms of Triazole Analogues

| Compound | Cancer Cell Line | Key Mechanistic Findings | Reference |

| P7a | MCF-7 (Breast) | Increased activity of caspase-3/7 and caspase-9; Upregulation of pro-apoptotic proteins; Induces intrinsic apoptosis. | researchgate.net |

| 15o & 15r | HT-29 (Colon) | Induce G₀/G₁ cell cycle arrest; Disrupt mitochondrial membrane potential; Decrease expression of PI3K-P85 and NF-κB. | nih.gov |

Mechanistic Studies of Antimicrobial and Antibacterial Activities

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Compounds featuring the 1,2,4-triazole ring are known for their broad-spectrum biological activities, including potent antimicrobial effects. nih.govnih.gov

Analogues of this compound have demonstrated significant antibacterial properties. The chloroacetamide moiety is crucial for this activity. Studies on the analogue 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed it possesses bactericidal activity against Klebsiella pneumoniae. acs.orgfao.org Molecular docking simulations suggest that this compound likely acts by targeting penicillin-binding proteins, which are essential for bacterial cell wall synthesis, leading to cell lysis. acs.org The presence of the chlorine atom on the alpha carbon appears essential for this biological activity. acs.org

Furthermore, a series of novel 1,2,4-triazole derivatives incorporating an N-(substituted phenyl)acetamide group exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a major rice pathogen. Several of these compounds showed significantly higher efficacy than the commercial bactericide Bismerthiazol. This highlights the potential of this chemical class in developing new agricultural bactericides.

Table 3: Antibacterial Activity of Selected Analogues

| Compound/Analogue | Target Bacterium | Proposed Mechanism | Key Finding | Reference |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Inhibition of penicillin-binding protein | Bactericidal action (MBC/MIC ratio = 1) | acs.org |

| 7e (triazole-acetamide derivative) | Xanthomonas oryzae pv. oryzae | Not specified | EC₅₀ = 34.5 µg/mL (vs. 85.6 µg/mL for control) | |

| 7g (triazole-acetamide derivative) | Xanthomonas oryzae pv. oryzae | Not specified | EC₅₀ = 38.3 µg/mL |

The most well-established mechanism for the antifungal action of triazole-based drugs is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazoles disrupt ergosterol production, leading to a compromised cell membrane, altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth.

In addition to this primary mechanism, research on the analogue 2-chloro-N-phenylacetamide has revealed a complementary mode of action against Aspergillus flavus. Studies indicate that this compound likely binds directly to ergosterol within the fungal plasma membrane, further disrupting membrane integrity. This was supported by experiments showing that the minimum inhibitory concentration (MIC) of the compound increased significantly in the presence of exogenous ergosterol. There is also evidence to suggest a possible secondary mechanism involving the inhibition of DNA synthesis through the inhibition of thymidylate synthase. This same analogue also showed fungicidal activity against fluconazole-resistant Candida species, inhibiting both planktonic cells and biofilm formation.

Table 4: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | Activity Metric | Concentration Range | Reference |

| Aspergillus flavus | Minimum Inhibitory Concentration (MIC) | 16 - 256 µg/mL | |

| Aspergillus flavus | Minimum Fungicidal Concentration (MFC) | 32 - 512 µg/mL | |

| Candida spp. (fluconazole-resistant) | Minimum Inhibitory Concentration (MIC) | 128 - 256 µg/mL | |

| Candida spp. (fluconazole-resistant) | Minimum Fungicidal Concentration (MFC) | 512 - 1024 µg/mL |

Herbicidal Activity and Molecular Target Engagement Research

Chloroacetamide herbicides are widely used in agriculture for pre-emergence control of grasses and some broadleaf weeds. acs.org Their primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. medchemexpress.com VLCFAs (containing 20 or more carbons) are crucial precursors for various essential plant lipids, including cuticular waxes, suberin, and membrane sphingolipids.

Research has shown that phytotoxic chloroacetamides strongly inhibit the elongase enzyme system responsible for the chain elongation of fatty acids beyond the standard C18 length. This inhibition is specific, with I₅₀ values in the nanomolar range, and is considered the primary phytotoxic impact of this class of herbicides. The inhibition of VLCFA synthesis disrupts cell division and early seedling growth, but does not typically inhibit seed germination itself.

The electrophilic nature of the chloroacetamide moiety is key to its molecular action. It is hypothesized that chloroacetamides act as alkylating agents that can bind covalently to sulfhydryl (-SH) groups on target enzymes, such as the condensing enzymes within the fatty acid elongase complex. acs.org This irreversible binding leads to the inhibition of the enzyme and the subsequent disruption of plant development.

Inhibition of Key Plant Metabolic Pathways (e.g., Very Long Chain Fatty Acid Synthase)

The herbicidal action of chloroacetamide compounds, including analogues of this compound, is primarily attributed to their ability to disrupt the synthesis of very-long-chain fatty acids (VLCFAs) in plants. nih.govnih.govresearchgate.net VLCFAs are crucial components of plant cuticular waxes and membrane lipids, and their inhibition leads to severe developmental defects and ultimately, plant death. nih.gov

The key enzyme inhibited by chloroacetamides is the very-long-chain fatty acid synthase (VLCFA-synthase). nih.gov This enzyme catalyzes the initial condensation step in the fatty acid elongation cycle, where an acyl-CoA primer reacts with malonyl-CoA to add a two-carbon unit. nih.gov Research has demonstrated that chloroacetamide herbicides specifically inhibit this condensation reaction. nih.gov The inhibition is believed to be covalent, with the chloroacetamide binding tightly to the active site of the synthase, rendering it inactive. nih.govsemanticscholar.org Once bound, the inhibitor cannot be easily displaced by the enzyme's natural substrate. nih.gov

Studies on various chloroacetamide herbicides have shown a clear correlation between their ability to inhibit VLCFA synthesis and their herbicidal efficacy. researchgate.netekb.eg For instance, treatment of seedlings with chloroacetamides like metazachlor (B166288) leads to a significant and specific reduction in the formation of saturated VLCFAs with 20, 22, and 24 carbon atoms. researchgate.net The sensitivity of this inhibition can be very high, with 50% inhibition observed at nanomolar concentrations in some plant species. researchgate.net

Furthermore, research into other triazole-containing herbicides, such as cafenstrole, has also pointed to the inhibition of VLCFA biosynthesis as the primary mode of action. researchgate.net This suggests that the 1,2,4-triazole moiety, in conjunction with the chloroacetamide group, plays a role in the molecule's interaction with the target enzyme. Molecular docking studies on other chloroacetamide derivatives have supported the hypothesis that these compounds bind effectively to the active site of VLCFA synthase. ekb.eg

Anticonvulsant Activity and Neuroreceptor Modulation

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its presence in various clinically used drugs, including those with anticonvulsant properties. nih.govnih.govresearchgate.net This has spurred extensive research into the synthesis and evaluation of novel 1,2,4-triazole derivatives as potential antiepileptic agents. nih.govnih.govthieme-connect.com While direct studies on the anticonvulsant activity of this compound are not prominent, the broader class of 1,2,4-triazole derivatives has shown significant promise.

The general mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems to reduce excessive neuronal firing in the brain. For 1,2,4-triazole derivatives, several potential mechanisms have been explored. Some studies suggest that these compounds may exert their effects through interaction with voltage-gated sodium channels or by enhancing GABAergic inhibition. The structural similarity of the 1,2,4-triazole ring to other known anticonvulsant scaffolds supports its potential for interacting with these neurological targets. nih.govnih.gov

Research on various substituted 1,2,4-triazole-3-thione derivatives has demonstrated potent anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model. nih.govunifi.ittandfonline.com In some cases, these derivatives have shown efficacy comparable to or greater than established antiepileptic drugs like phenytoin, carbamazepine, and valproic acid. nih.govunifi.it

Interactive Table: Anticonvulsant Activity of Selected 1,2,4-Triazole Analogues

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES | 38.5 | Not Reported | nih.gov |

| Analogue TP-427 | 6 Hz | 40.9 - 64.9 | >24.4 | unifi.ittandfonline.com |

| Analogue TP-315 | 6 Hz | 59.7 - 136.2 | 7.8 | unifi.ittandfonline.com |

| Analogue TP-10 | 6 Hz | 61.1 - 169.7 | 5.5 | unifi.ittandfonline.com |

Regarding neuroreceptor modulation, some triazole and oxadiazole derivatives have been investigated for their activity on metabotropic glutamate (B1630785) (mGlu) receptors. researchgate.net For example, certain 1,2,4-oxadiazole (B8745197) derivatives have been identified as positive allosteric modulators (PAMs) of the mGlu4 receptor, exhibiting antipsychotic-like properties in animal models. researchgate.net This suggests that the triazole heterocyclic system can be a scaffold for developing agents that modulate specific neuroreceptors, although this has not been specifically demonstrated for this compound.

Emerging Biological Activities and Hypothetical Mechanistic Underpinnings

Beyond its established role in agriculture, the 1,2,4-triazole scaffold present in this compound is associated with a wide array of other potential biological activities. nih.govmdpi.com These emerging activities are often linked to the ability of the triazole ring to interact with various biological targets through hydrogen bonding and dipole interactions. nih.gov

Neuroprotective Effects: Several studies have highlighted the neuroprotective potential of 1,2,4-triazole derivatives against ischemic brain injury. nih.govnih.gov The proposed mechanism involves the activation of the antioxidant response element (ARE) pathway. nih.gov Some derivatives have been shown to scavenge reactive oxygen species (ROS), restore mitochondrial membrane potential, and increase the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govnih.gov By promoting the nuclear translocation of Nrf2, these compounds can enhance the cellular defense against oxidative stress, a key factor in neuronal damage during a stroke. nih.gov

Antifungal and Anti-infective Properties: The 1,2,4-triazole ring is a cornerstone of many successful antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.govnih.govnih.gov These drugs typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. nih.gov It is hypothesized that other novel 1,2,4-triazole derivatives could exhibit similar antifungal activity by targeting this or other key fungal enzymes. nih.gov

Anti-inflammatory Activity: Recent research has explored 1,2,4-triazole derivatives as potential anti-inflammatory agents. mdpi.com The mechanisms are varied and can include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade. mdpi.com Some compounds have also been shown to modulate the levels of pro-inflammatory cytokines. mdpi.com

Other Potential Activities: The versatility of the 1,2,4-triazole nucleus has led to its investigation in numerous other therapeutic areas. These include antiviral, anticancer, antituberculosis, and analgesic applications. nih.govresearchgate.net The specific activity is highly dependent on the nature and position of the substituents on the triazole ring. For instance, the antiviral drug ribavirin (B1680618) is a triazole derivative. researchgate.netnih.gov The larvicidal activity against mosquitoes has also been reported for certain 2-(1,2,3-triazol-1-yl)acetamide derivatives, suggesting a potential role in pest control. nih.gov

The diverse biological profile of the 1,2,4-triazole scaffold suggests that this compound and its analogues could possess a range of biological effects worthy of further investigation. The chloroacetamide moiety, known for its reactivity, combined with the versatile 1,2,4-triazole ring, presents a unique chemical entity with potential applications beyond its current scope.

Future Directions and Research Perspectives for 2 Chloro N 1,2,4 Triazol 4 Yl Acetamide

Development of Novel Derivatization Strategies for Optimized Bioactivity and Target Specificity

Researchers are actively pursuing novel derivatization strategies to enhance the bioactivity and target specificity of 2-chloro-N-(1,2,4-triazol-4-yl)acetamide. This involves chemically modifying the core structure to create a library of new compounds with potentially improved efficacy and reduced off-target effects.

One approach involves the synthesis of hybrid molecules, where the this compound core is combined with other pharmacologically active moieties. nih.gov For instance, the incorporation of a quinazolinylpiperidinyl fragment and an N-(substituted phenyl)acetamide group into a 1,2,4-triazole (B32235) structure has yielded derivatives with significant antibacterial activity against the plant pathogen Xanthomonas oryzae pv. oryzae. rsc.org Similarly, the synthesis of 1,2,4-triazole derivatives bearing a thioether moiety has resulted in compounds with notable antifungal properties against various plant-pathogenic fungi. nih.gov

Another strategy focuses on creating derivatives through reactions at different positions of the triazole ring. For example, the reaction of 4- and 5-substituted 1,2,4-triazole-3-thiol derivatives with 2-chloro-N-substituted phenyl acetamide (B32628) has produced a series of mushroom tyrosinase inhibitors, with some compounds exhibiting significantly higher potency than the standard drug, kojic acid. nih.gov

These derivatization efforts are guided by structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications influence the biological activity of the compounds. nih.gov This knowledge is crucial for the rational design of more potent and selective agents.

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

A key area of future research is the identification of new biological targets for this compound and its derivatives. While the 1,2,4-triazole scaffold is known to interact with a range of targets, including enzymes and receptors, many of its potential interactions remain unexplored. nih.gov

For example, a derivative, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, has been shown to induce apoptosis in Leishmania mexicana promastigotes, suggesting a potential mechanism of action for its anti-leishmanial activity. nih.gov Further investigation into the specific molecular pathways involved could lead to the development of more effective treatments for leishmaniasis.

The exploration of novel mechanisms of action is also a priority. Understanding how these compounds exert their biological effects at a molecular level is essential for optimizing their therapeutic or agrochemical potential. This includes studying their interactions with target proteins, their effects on cellular signaling pathways, and their potential to overcome drug resistance mechanisms. nih.gov

Integration of Advanced High-Throughput Screening and Omics-Based Methodologies

To accelerate the discovery of new bioactive derivatives of this compound, researchers are increasingly turning to advanced high-throughput screening (HTS) and omics-based methodologies. nih.gov

HTS allows for the rapid screening of large libraries of compounds against specific biological targets, enabling the identification of "hit" compounds with desired activities. nih.gov This process has been significantly enhanced by the use of automation, miniaturized assays, and large-scale data analysis. nih.gov For instance, a circular dichroism-based assay has been developed for the high-throughput determination of enantiomeric excess in the synthesis of atropisomeric aryl triazoles, which is crucial for assessing the efficacy and safety of chiral drugs. rsc.org

Omics technologies, such as genomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur in cells or organisms in response to a particular compound. This information can be invaluable for identifying novel drug targets, elucidating mechanisms of action, and understanding potential toxicities. The integration of these powerful technologies will undoubtedly play a pivotal role in the future development of this compound-based agents.

Position of this compound as a Privileged Scaffold in the Design of Medicinal and Agrochemical Agents

The 1,2,4-triazole nucleus, the core of this compound, is widely recognized as a "privileged scaffold" in both medicinal and agrochemical chemistry. nih.gov This is due to its ability to serve as a versatile template for the design of compounds with a broad spectrum of biological activities. nih.gov Its key features, including its dipole character, hydrogen bonding capacity, rigidity, and solubility, allow it to interact with high affinity to a variety of biological receptors. nih.gov

In medicine, the 1,2,4-triazole scaffold is found in a number of clinically used drugs, including the antifungal agents fluconazole (B54011) and itraconazole, and the anticancer drugs letrozole (B1683767) and anastrozole. nih.govacs.org Its derivatives have also shown promise as antibacterial, antiviral, anticonvulsant, and anti-inflammatory agents. nih.gov

In agriculture, 1,2,4-triazole-based compounds are used as fungicides and herbicides. nih.gov For example, derivatives of 1,2,4-triazole have demonstrated potent antifungal activity against various plant pathogens, including Botrytis cinerea and Pyricularia oryzae. nih.gov The development of new derivatives based on the this compound scaffold holds significant promise for the creation of more effective and environmentally friendly crop protection agents.

Design and Synthesis of Multi-Targeted Agents Incorporating the this compound Core

A growing trend in drug discovery is the development of multi-targeted agents, which are designed to interact with multiple biological targets simultaneously. nih.gov This approach can offer several advantages over traditional single-target drugs, including increased efficacy, reduced potential for drug resistance, and a more favorable side-effect profile. nih.gov

The this compound core is an ideal starting point for the design of such multi-targeted agents due to its privileged scaffold nature. nih.gov By combining this core with other pharmacophores, researchers can create hybrid molecules that are capable of modulating multiple pathways involved in a particular disease.

For example, a series of 1,2,3-triazole-chromenone derivatives were designed as multifunctional agents for the treatment of Alzheimer's disease. nih.gov These compounds exhibited inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, as well as anti-amyloid beta aggregation and metal-chelating properties. nih.gov Similarly, the synthesis of hybrid molecules containing both a 1,2,4-triazole ring and a benzothiazole (B30560) or benzoxazole (B165842) moiety has yielded compounds with both anti-inflammatory and p38α MAP kinase inhibitory activity. nih.gov

The design and synthesis of multi-targeted agents based on the this compound core represents a promising strategy for the development of innovative new therapies for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(1,2,4-triazol-4-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Answer : The compound is typically synthesized via nucleophilic substitution between 1,2,4-triazole derivatives and chloroacetyl chloride. For example, a base such as triethylamine is used to deprotonate the triazole, enabling reaction with chloroacetyl chloride in solvents like dichloromethane or ethanol under reflux (4–6 hours). Optimization includes controlling stoichiometry (1:1 molar ratio), using anhydrous conditions to avoid hydrolysis, and monitoring reaction progress via TLC . Post-synthesis, purification via recrystallization (e.g., using pet-ether or ethanol) improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer :

- NMR : and NMR confirm structural integrity, with characteristic peaks for the triazole ring (δ 8.1–8.5 ppm for protons) and chloroacetamide moiety (δ 4.2 ppm for CHCl) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-MS validates molecular weight (e.g., m/z 187.63 for [M+H]) .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and Cl percentages to confirm purity .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane). Stability studies indicate sensitivity to moisture and light; storage in amber vials under inert gas (N) at −20°C is recommended. Thermal degradation occurs above 150°C, as shown by TGA/DSC analysis .

Advanced Research Questions

Q. How does the substitution pattern on the triazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The 1,2,4-triazole’s N4 position exhibits higher nucleophilicity compared to N1/N2, favoring selective substitution. Steric hindrance from substituents (e.g., methyl groups on adjacent positions) can reduce reaction rates. For example, 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide shows slower substitution with amines due to steric effects, requiring elevated temperatures (80–100°C) . Kinetic studies using NMR or HPLC can quantify reactivity differences .

Q. What strategies resolve contradictions in biological activity data across studies, particularly for enzyme inhibition assays?

- Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. For instance, triazole acetamides may inhibit cytochrome P450 3A4 (CYP3A4) in human liver microsomes but not recombinant isoforms due to cofactor differences. Standardizing protocols (e.g., pre-incubation time, substrate concentration) and using orthogonal assays (fluorometric vs. LC-MS) improve reproducibility .

Q. How can computational modeling predict the compound’s binding interactions with biological targets such as kinases or GPCRs?

- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets by simulating interactions between the chloroacetamide’s electrophilic chlorine and target nucleophiles (e.g., cysteine residues). MD simulations (AMBER, GROMACS) assess binding stability over time. For example, the compound’s triazole ring forms π-π interactions with kinase ATP-binding sites, while the acetamide moiety hydrogen-bonds with backbone amides .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Answer : Racemization during scale-up is mitigated by:

- Using chiral auxiliaries (e.g., Evans’ oxazolidinones) in asymmetric synthesis.

- Low-temperature reactions (<0°C) to suppress kinetic resolution.

- Chiral HPLC or SFC for purity assessment post-synthesis .

Methodological Guidance

- Contradiction Analysis : Compare reaction yields under varying conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors .

- Structural Confirmation : Combine X-ray crystallography (for crystalline derivatives) with DFT calculations to validate bond lengths/angles, as demonstrated for related N-(substituted phenyl)acetamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.